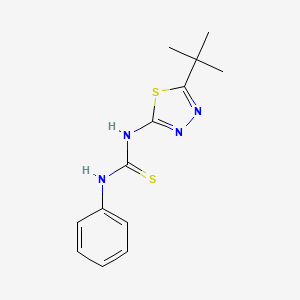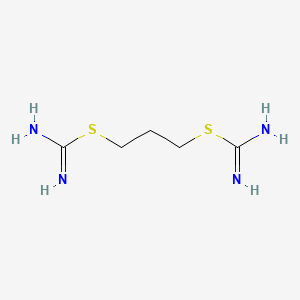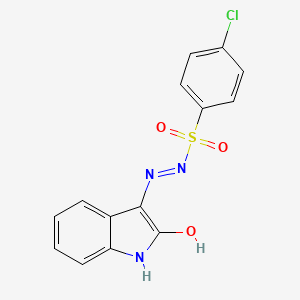
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea (TBPT) is a synthetic compound that belongs to the family of thiourea derivatives. TBPT has been widely studied for its diverse biological activities, including its anticancer, antifungal, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea is not fully understood. However, it has been proposed that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exerts its biological activities by interacting with specific molecular targets. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. Furthermore, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits diverse biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating multiple signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also exhibits antifungal activity by inhibiting the growth and proliferation of fungal cells. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to exhibit low toxicity in normal cells, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea exhibits low toxicity in normal cells, indicating its potential as a safe therapeutic agent. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea.
Orientations Futures
There are several future directions for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea research. First, further studies are needed to elucidate the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea. Second, the pharmacokinetics and pharmacodynamics of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea need to be evaluated to determine its potential as a therapeutic agent. Third, the anticancer, antifungal, and anti-inflammatory activities of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea need to be further evaluated in animal models. Fourth, the structure-activity relationship of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea needs to be investigated to optimize its biological activities. Finally, the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea as a lead compound for drug development needs to be explored.
Méthodes De Synthèse
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea can be synthesized by reacting 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea in good yields. The synthesis method of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea also exhibits antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIZSDINGBOXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)


![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)
![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)